![molecular formula C14H12N2 B11891048 2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)

2-Methyl-3-phenylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

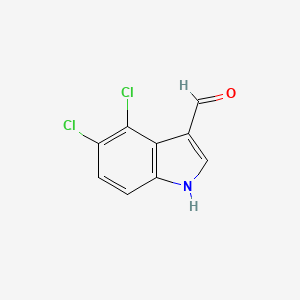

Le 2-Méthyl-3-phénylimidazo[1,2-a]pyridine est un composé hétérocyclique appartenant à la famille des imidazo[1,2-a]pyridines. Ces composés sont reconnus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La structure du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine est constituée d'un système bicyclique fusionné contenant un cycle imidazole et un cycle pyridine, avec un groupe méthyle en position 2 et un groupe phényle en position 3.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine implique généralement la condensation de la 2-aminopyridine avec des dérivés de l'acétophénone. Une méthode courante consiste à utiliser une réaction multicomposants impliquant la 2-aminopyridine, l'acétophénone et un aldéhyde en milieu acide . Une autre approche consiste à cycliser la N-(2-pyridyl)benzamidine avec de l'iodure de méthyle en présence d'une base .

Méthodes de Production Industrielle : La production industrielle du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine utilise souvent des techniques de chimie en flux continu pour améliorer le rendement et l'efficacité. L'utilisation de la synthèse assistée par micro-ondes a également été explorée pour réduire les temps de réaction et améliorer la pureté du produit .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2-Méthyl-3-phénylimidazo[1,2-a]pyridine subit diverses réactions chimiques, notamment :

Substitution : Des réactions d'halogénation, telles que la bromation et l'iodation, peuvent se produire en position 3 du cycle imidazo[1,2-a]pyridine.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Brome ou iode dans le chloroforme.

Principaux Produits Formés :

Oxydation : N-oxydes du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine.

Réduction : Dérivés imidazo[1,2-a]pyridine réduits.

Substitution : 3-halo-2-Méthyl-3-phénylimidazo[1,2-a]pyridine.

4. Applications de la Recherche Scientifique

Le 2-Méthyl-3-phénylimidazo[1,2-a]pyridine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigué pour ses propriétés antimicrobiennes contre diverses souches bactériennes.

Médecine : Exploré pour son potentiel comme agent antituberculeux et son activité contre la tuberculose multirésistante.

Industrie : Utilisé dans le développement de sondes fluorescentes pour la détection d'ions métalliques.

5. Mécanisme d'Action

Le mécanisme d'action du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles . Dans le contexte de l'activité antituberculeuse, le composé cible la voie de synthèse de l'acide mycolique, essentielle à la survie de Mycobacterium tuberculosis .

Applications De Recherche Scientifique

2-Methyl-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Methyl-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anti-tuberculosis activity, the compound targets the mycolic acid synthesis pathway, crucial for the survival of Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

Le 2-Méthyl-3-phénylimidazo[1,2-a]pyridine peut être comparé à d'autres dérivés imidazo[1,2-a]pyridine tels que :

2-Phénylimidazo[1,2-a]pyridine : Ne possède pas le groupe méthyle en position 2, ce qui peut affecter son activité biologique et sa réactivité chimique.

2-Méthylimidazo[1,2-a]pyridine : Ne possède pas le groupe phényle en position 3, ce qui entraîne des propriétés pharmacologiques différentes.

3-Phénylimidazo[1,2-a]pyridine : Ne possède pas le groupe méthyle en position 2, ce qui influence son interaction avec les cibles moléculaires.

Le caractère unique du 2-Méthyl-3-phénylimidazo[1,2-a]pyridine réside dans son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C14H12N2 |

|---|---|

Poids moléculaire |

208.26 g/mol |

Nom IUPAC |

2-methyl-3-phenylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C14H12N2/c1-11-14(12-7-3-2-4-8-12)16-10-6-5-9-13(16)15-11/h2-10H,1H3 |

Clé InChI |

UYURFDNPGHDRFZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)